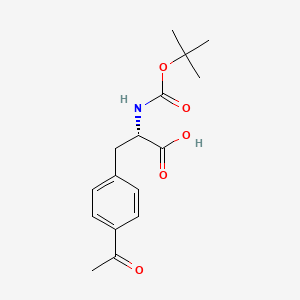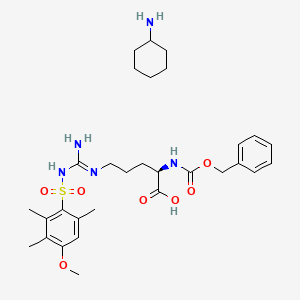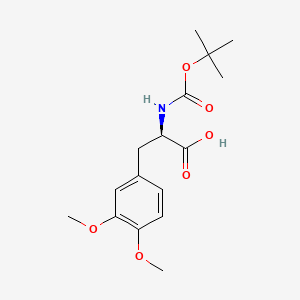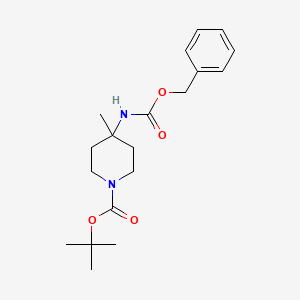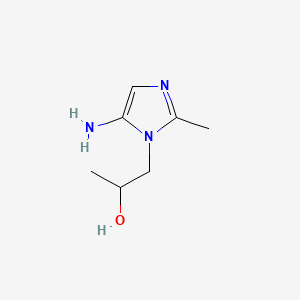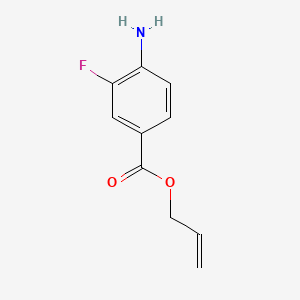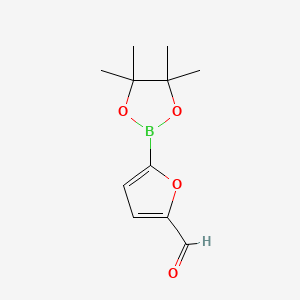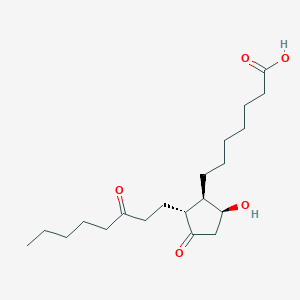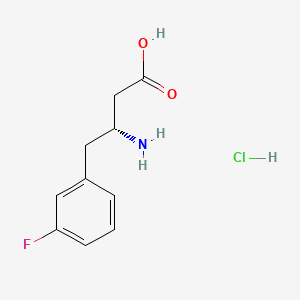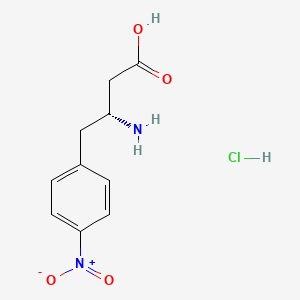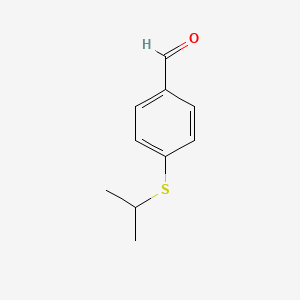
4-(Isopropylsulfanyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Remediation
Advanced oxidation processes (AOPs) are highlighted for their effectiveness in degrading persistent organic pollutants in water. The study by Qutob et al. (2022) examines the degradation of acetaminophen, detailing the pathways, by-products, and biotoxicity of the process. This area could benefit from the investigation of 4-(Isopropylsulfanyl)benzaldehyde as a potential reactant or catalyst in similar processes, given its unique structural properties.
Polymer Science
The synthesis and application of conducting polymers, like PEDOT:PSS, are crucial in organic electronic devices. Shi et al. (2015) provide an extensive review of methods to enhance the electrical conductivity of PEDOT:PSS, a conducting polymer widely used in organic electronics Effective Approaches to Improve the Electrical Conductivity of PEDOT:PSS: A Review. The chemical structure of 4-(Isopropylsulfanyl)benzaldehyde could offer interesting modifications to the electronic properties of such polymers, suggesting a potential area for research.
Organic Synthesis
The review by Rocha et al. (2020) discusses the Ugi four-component reaction mechanism and its applications in synthesizing functional chromophores. Given the structural versatility and reactivity of 4-(Isopropylsulfanyl)benzaldehyde, it could serve as a valuable building block in such multicomponent reactions, potentially leading to novel chromophores or other functional organic molecules.
Direcciones Futuras
Future research efforts could focus on the development of oxidative systems that enable a safe and sustainable conversion of lignin (a similar compound) with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, benzaldehyde, has been found to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
Benzaldehyde, a structurally related compound, is known to bind chemically to cellular macromolecules . This suggests that 4-(Isopropylsulfanyl)benzaldehyde might interact with its targets in a similar manner, leading to changes in the cellular environment.
Biochemical Pathways
Benzaldehyde, a structurally related compound, is known to participate in electrophilic aromatic substitution reactions . This suggests that 4-(Isopropylsulfanyl)benzaldehyde might also be involved in similar biochemical pathways, affecting downstream effects.
Result of Action
Benzaldehyde, a structurally related compound, is known to bind chemically to cellular macromolecules, leading to changes in the cellular environment . This suggests that 4-(Isopropylsulfanyl)benzaldehyde might have similar effects.
Propiedades
IUPAC Name |
4-propan-2-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPXRBLFWCFUIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720390 |
Source


|
| Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylsulfanyl)benzaldehyde | |
CAS RN |
84264-99-3 |
Source


|
| Record name | 4-[(1-Methylethyl)thio]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84264-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

